3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is a chemical compound notable for its potential applications in pharmaceuticals and organic synthesis. It features a propanol structure with a benzyloxy group and a fluorinated aromatic ring, which may impart unique properties to the compound, such as increased lipophilicity and altered biological activity.
This compound can be synthesized through various organic chemistry methods, often involving the manipulation of existing aromatic compounds and alcohols. Its synthesis and properties have been explored in multiple patents and scientific literature, indicating its relevance in medicinal chemistry.
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL can be classified as:
The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL typically involves several steps:
Technical details regarding solvents, temperatures, and reaction times are critical for optimizing yields and purity, often reported in patent literature .
The molecular formula for 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is . It features:
Crystallographic studies may provide detailed structural data, including bond lengths and angles. For example, typical bond lengths in similar compounds range from 1.39 Å (C–C) to 1.43 Å (C–O) .
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL can participate in various chemical reactions:
Technical details such as reaction conditions (temperature, pressure, and catalysts) are crucial for successful transformations.
The mechanism of action for compounds like 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL often involves:
Data from pharmacological studies would elucidate specific interactions at the molecular level.
Relevant data from safety data sheets would provide additional insights into handling and storage requirements .
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL has potential applications in:
Research into its efficacy and safety profiles continues to be an area of interest within medicinal chemistry .
This compound serves as a critical precursor in synthesizing bioactive molecules, primarily due to its bifunctional reactivity:
Table 1: Pharmaceutical Applications of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol
Target Molecule | Therapeutic Category | Role of Intermediate | Key Reaction |
---|---|---|---|
Ezetimibe | Hypolipidemic agent | Provides hydroxypropyl-aryl backbone | Asymmetric reduction |
GPR40 agonists | Anti-diabetic agents | Precursor for propanoic acid derivatives | Jones oxidation |
Benzoxazine derivatives | CNS modulators | Ether cleavage to phenolic intermediates | Hydrogenolysis |
The discovery of ezetimibe in the late 1990s marked a paradigm shift in dyslipidemia management. Early routes relied on non-selective reduction of ketone intermediates, yielding mixtures of diastereomers that compromised efficacy. The introduction of 3-[4-(4-fluoro-benzyloxy)-phenyl]-propan-1-ol as a chiral synthon addressed this via:
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0